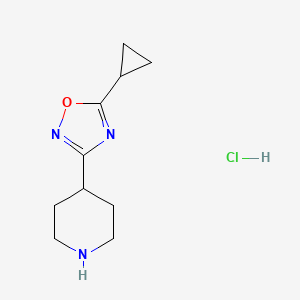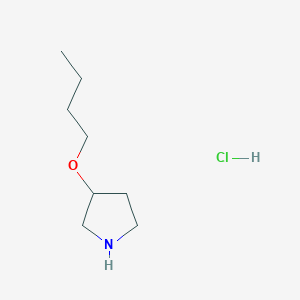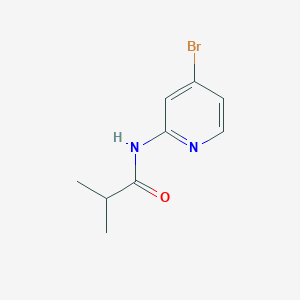
N-(4-bromopyridin-2-yl)-2-methylpropanamide
Overview
Description
“N-(4-bromopyridin-2-yl)-2-methylpropanamide” is a chemical compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, N-(pyridin-2-yl)amides have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Scientific Research Applications
Synthesis Methods and Chemical Interactions
Synthesis of Bromopyridine Derivatives : Compounds structurally related to N-(4-bromopyridin-2-yl)-2-methylpropanamide have been synthesized using various methods, including the conventional method and microwave irradiation. These compounds were characterized by IR and NMR spectroscopy, showcasing their relevance in chemical synthesis studies (Rodrigues & Bhalekar, 2016).
Cross-Coupling Reactions : The Goldberg reaction has been utilized for the synthesis of 2-methylaminopyidine amides (MAPA) from 2-bromopyridine, demonstrating the flexibility of bromopyridine derivatives in facilitating nucleophilic substitutions and cross-coupling reactions, which are pivotal in the development of new chemical entities (Comins, 2022).
Biological Activities
- Antibacterial Studies : Derivatives of bromopyridine have shown antibacterial activity towards both gram-positive and gram-negative bacteria, highlighting their potential in developing new antimicrobial agents. For example, a compound similar in structural motif demonstrated effectiveness against various bacterial strains, suggesting a promising avenue for the development of novel antibacterial compounds (Adam et al., 2016).
Applications in Material Science
- Fluorescent Sensors : Novel polymers ending with bromopyridine groups have been synthesized and investigated as potential fluorescent sensors for metal ions, such as Fe3+. These materials exhibit high sensitivity and selectivity towards specific ions, making them suitable for environmental monitoring and biological process tracking (Cui et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For example, pyrrolopyrazine derivatives, which share a similar structure, have shown a wide range of biological activities .
Biochemical Pathways
Related compounds have been found to affect various pathways, leading to a range of downstream effects .
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that n-(4-bromopyridin-2-yl)-2-methylpropanamide may have similar effects .
properties
IUPAC Name |
N-(4-bromopyridin-2-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6(2)9(13)12-8-5-7(10)3-4-11-8/h3-6H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRRMFXIRVFLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




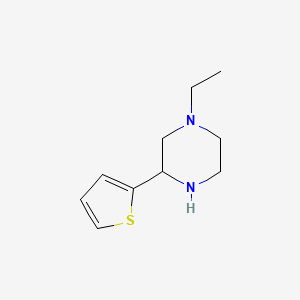
![4-[(4-Piperidinylmethoxy)methyl]piperidine dihydrochloride](/img/structure/B1468297.png)
![3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride](/img/structure/B1468298.png)
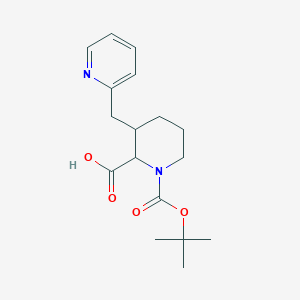
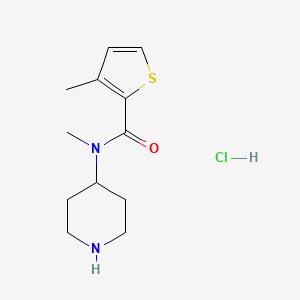

![1,3,2-Dioxaborolane, 2-[4-methoxy-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1468304.png)
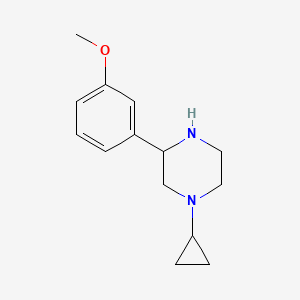

![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1468309.png)
